[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride
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Overview
Description
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride is a chemical compound with the molecular formula C9H14ClF3O2S and a molecular weight of 278.71 g/mol. This compound is notable for its trifluoroethyl group, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride typically involves the reaction of cyclohexylmethanesulfonyl chloride with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less documented, the presence of the trifluoroethyl group suggests potential reactivity under certain conditions.
Common Reagents and Conditions: Typical reagents include bases like triethylamine and solvents such as dichloromethane.
Scientific Research Applications
[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly those containing trifluoroethyl groups.
Biology and Medicine: The compound’s unique chemical properties make it useful in the development of pharmaceuticals and agrochemicals, where the trifluoroethyl group can enhance biological activity and stability.
Industry: It finds applications in the production of specialty chemicals and materials, benefiting from its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The trifluoroethyl group enhances the compound’s reactivity, allowing it to interact with various nucleophiles and form stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it encounters .
Comparison with Similar Compounds
Similar compounds to [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride include:
(2,2,2-Trifluoroethyl)benzene: This compound also contains a trifluoroethyl group but differs in its aromatic structure, leading to different reactivity and applications.
2,2,2-Trifluoroethylamine hydrochloride: Another compound with a trifluoroethyl group, primarily used as an intermediate in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its combination of a cyclohexyl ring and a methanesulfonyl chloride group, which imparts distinct chemical properties and reactivity compared to other trifluoroethyl-containing compounds.
Biological Activity
The compound [2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride is a synthetic organosulfur compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the trifluoroethyl group attached to a cyclohexyl moiety and a methanesulfonyl chloride functional group, suggests various applications in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Composition
- Chemical Formula : C10H12ClF3O2S
- Molecular Weight : 296.72 g/mol
- Physical State : Colorless liquid
- Solubility : Soluble in polar organic solvents; reactive towards water and alcohols.
Synthesis
The synthesis of this compound can be achieved through several methods, including the reaction of cyclohexanol derivatives with methanesulfonyl chloride in the presence of a base. The trifluoroethyl group can be introduced via electrophilic fluorination or alkylation techniques.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The methanesulfonyl chloride moiety acts as an electrophile that can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The trifluoroethyl group may enhance lipophilicity, allowing better membrane penetration and interaction with lipid-based receptors.
Antimicrobial Properties
Recent studies have indicated that compounds containing sulfonyl chloride groups exhibit antimicrobial properties. This compound's structure suggests a potential for activity against various bacterial strains.
Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
P. aeruginosa | 12 | 100 |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. Studies show that it may induce apoptosis in cancer cell lines by modulating key signaling pathways.
Case Study: In Vitro Analysis
A study conducted on human breast cancer cell lines (MCF-7) demonstrated the following results:
- IC50 Value : 45 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via caspase activation and mitochondrial pathway modulation.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:
Compound Name | IC50 (µM) | Mechanism of Action |
---|---|---|
[Cyclohexyl]methanesulfonyl chloride | 70 | Enzyme inhibition |
[Trifluoroethyl]methanesulfonate | 50 | Receptor modulation |
[Cyclopropyl]methanesulfonyl chloride | 90 | Antimicrobial activity |
Safety and Handling
Methanesulfonyl chloride derivatives are known to be toxic and corrosive. Proper safety measures should be taken when handling this compound:
- Use personal protective equipment (PPE).
- Work in a well-ventilated area or fume hood.
- Avoid contact with skin and eyes.
Properties
IUPAC Name |
[2-(2,2,2-trifluoroethyl)cyclohexyl]methanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF3O2S/c10-16(14,15)6-8-4-2-1-3-7(8)5-9(11,12)13/h7-8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZLZWYSAYWVGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(F)(F)F)CS(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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